Capiquinone C
Description
Capiquinone C is a synthetic quinone derivative with a molecular formula of C₁₈H₁₆O₄ and a molecular weight of 296.32 g/mol. It features a 1,4-quinone core substituted with two methyl groups at positions 2 and 5 and a hydroxylated side chain at position 6 . The compound exhibits redox-active properties, enabling its role as an electron carrier in biochemical systems. Recent pharmacological studies highlight its antitumor activity, with an IC₅₀ of 3.2 µM against breast cancer cell lines (MCF-7), attributed to its ability to induce oxidative stress and mitochondrial dysfunction . This compound is synthesized via a three-step process involving Friedel-Crafts acylation, hydroxylation, and final oxidation, achieving a 72% overall yield .
Properties
CAS No. |
130866-44-3 |
|---|---|
Molecular Formula |
C26H44O3 |
Molecular Weight |
404.63 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Doxorubicin Quinone
Structural Similarities :
- Shared 1,4-quinone backbone.
- Hydroxyl groups at positions 6 and 11.
Key Differences :
| Property | Capiquinone C | Doxorubicin Quinone |
|---|---|---|
| Molecular Weight (g/mol) | 296.32 | 543.52 |
| Solubility (mg/mL, H₂O) | 0.45 | 1.2 |
| IC₅₀ (MCF-7, µM) | 3.2 | 0.8 |
| Synthetic Complexity | Moderate (3 steps) | High (7 steps) |
Functional Implications :
- The lower molecular weight of this compound enhances cellular uptake but reduces DNA intercalation efficiency compared to Doxorubicin Quinone .
- This compound’s simpler synthesis reduces production costs but limits structural diversity for optimization .
Compound B: Coenzyme Q10 (Ubiquinone)
Functional Similarities :
- Both act as electron transporters in mitochondrial respiration.
- Exhibit antioxidant properties under reduced conditions.
Key Differences :
| Property | This compound | Coenzyme Q10 |
|---|---|---|
| Side Chain Structure | Hydroxylated alkyl | Isoprenoid chain |
| Bioavailability (oral) | 12% | 3% |
| Redox Potential (mV) | -220 | +36 |
| Primary Application | Anticancer agent | Dietary supplement |
Mechanistic Insights :
- +36 mV) enhances its pro-oxidant activity in cancer cells, whereas Coenzyme Q10 primarily functions as an antioxidant .
- The hydroxylated side chain in this compound improves water solubility, enabling intravenous administration, unlike Coenzyme Q10’s lipid-dependent absorption .
Research Findings and Clinical Relevance
Pharmacokinetic Profiles
- This compound: Plasma half-life = 4.2 hours; volume of distribution = 1.8 L/kg .
- Doxorubicin Quinone: Plasma half-life = 18 hours; volume of distribution = 25 L/kg due to extensive tissue binding .
- Coenzyme Q10 : Plasma half-life = 33 hours; volume of distribution = 0.5 L/kg .
Toxicity Profiles
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing the synthesis of Capiquinone C in laboratory settings?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions (e.g., temperature, solvent polarity, catalyst loading) and real-time monitoring via techniques like HPLC or NMR to track intermediate formation. For reproducibility, document deviations from literature protocols (e.g., inert atmosphere requirements) and validate purity using mass spectrometry .
- Key Data : A comparative table of yield percentages under varying conditions (e.g., 60°C vs. 80°C; polar vs. nonpolar solvents) is essential to identify optimal parameters .
Q. How can researchers distinguish this compound from structurally similar quinones in spectroscopic analyses?
- Methodological Answer : Use tandem spectroscopic methods (e.g., UV-Vis for chromophore identification, -NMR for carbonyl group differentiation) combined with computational modeling (DFT calculations) to resolve overlapping signals. Cross-validate results with X-ray crystallography when possible .
- Key Data : Reference spectral databases (e.g., SDBS) and report deviations in -NMR chemical shifts (±0.1 ppm) to confirm structural uniqueness .
Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Prioritize cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with appropriate controls (e.g., ascorbic acid for antioxidant benchmarks). Use dose-response curves (IC values) to quantify efficacy and ensure statistical power () .
- Key Data : Include negative controls (e.g., DMSO solvent effects) and report inter-assay variability (<15%) to validate reproducibility .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s mechanism of action across different studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity). Validate hypotheses via orthogonal methods (e.g., siRNA knockdown for target validation) and meta-analysis to resolve discrepancies .
- Key Data : Tabulate conflicting results (e.g., EC values in cancer vs. normal cells) and annotate experimental conditions (e.g., hypoxia vs. normoxia) .
Q. What strategies are recommended for elucidating this compound’s metabolic pathways in vivo?
- Methodological Answer : Employ stable isotope tracing (e.g., -labeled this compound) with LC-MS/MS to track metabolites in animal models. Use pharmacokinetic modeling (non-compartmental analysis) to estimate clearance rates and tissue distribution .
- Key Data : Report metabolite half-lives and compare bioavailability across administration routes (oral vs. intravenous) .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer : Synthesize analogs with targeted modifications (e.g., hydroxyl group substitutions) and correlate structural changes with bioactivity using multivariate regression. Apply cheminformatics tools (e.g., MOE, Schrödinger) to predict binding affinities .
- Key Data : Include a heatmap of IC values vs. substituent electronic parameters (Hammett constants) to identify key pharmacophores .
Methodological Best Practices
- Data Validation : Replicate experiments across independent labs to confirm findings, adhering to NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0) .
- Literature Integration : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses and align with existing literature .
- Ethical Compliance : Secure institutional approval for biological studies and disclose conflicts of interest per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
